molecular formula C6H7ClF3N3O B6187339 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride CAS No. 2639455-28-8

3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B6187339
CAS No.: 2639455-28-8
M. Wt: 229.6
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an azetidine ring, a trifluoromethyl group, and an oxadiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the trifluoromethyl group and the oxadiazole ring. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring and trifluoromethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential applications not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2639455-28-8

Molecular Formula

C6H7ClF3N3O

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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